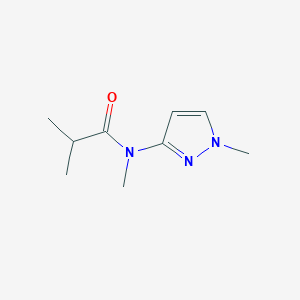
N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-dimethylamino-1-propanol under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and analgesic agents.
Agrochemistry: It is investigated for its use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to the desired biological effect. In medicinal applications, it may modulate signaling pathways by interacting with receptors, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-carboxamide: A structurally similar compound with a carboxamide group instead of the propanamide group.
2,3-Dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with different substitution patterns on the pyrazole ring.
Uniqueness
N,2-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,2-dimethyl and 1-methyl-1H-pyrazol-3-yl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62399-78-4 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C9H15N3O/c1-7(2)9(13)12(4)8-5-6-11(3)10-8/h5-7H,1-4H3 |
InChI Key |
HEEJPFIXYDHCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C)C1=NN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















